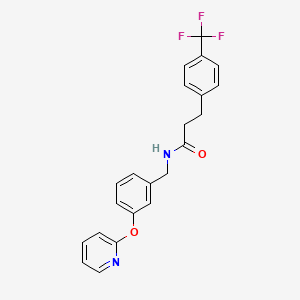

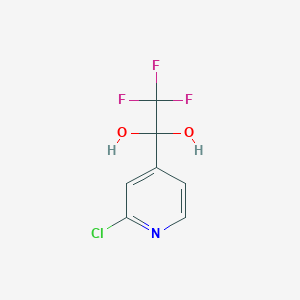

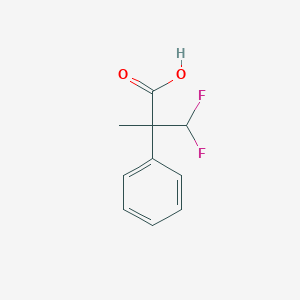

1-(2-Chloropyridin-4-yl)-2,2,2-trifluoroethane-1,1-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Tautomeric Mixtures and Hydrogen Bonding

The study by Ośmiałowski et al. explored the tautomeric mixtures and hydrogen bonding within a class of compounds related to 1-(2-Chloropyridin-4-yl)-2,2,2-trifluoroethane-1,1-diol. Their research found that certain diols exhibit strong intramolecular O-H⋅⋅⋅N hydrogen bonds, which stabilize their molecular structure. This characteristic can be crucial in designing compounds with specific electronic and structural properties for various applications, including materials science and drug design (Ośmiałowski et al., 2002).

Anticancer Activity

Zhang et al. reported the discovery of compounds with a core structure somewhat analogous to 1-(2-Chloropyridin-4-yl)-2,2,2-trifluoroethane-1,1-diol, showing potential as anticancer agents. Their research identified specific oxadiazoles as novel apoptosis inducers with activity against breast and colorectal cancer cell lines. Such findings underscore the potential of structurally similar compounds in the development of new therapeutic agents (Zhang et al., 2005).

Synthetic Chemistry and Nucleophilic Substitution

Schlosser et al. discussed the nucleophilic substitution reactions of halopyridines, offering insights into the synthetic versatility of compounds related to 1-(2-Chloropyridin-4-yl)-2,2,2-trifluoroethane-1,1-diol. Their work demonstrates the ability to selectively substitute halogens in specific positions of the pyridine ring, which is valuable for the synthesis of complex molecules for pharmaceuticals and materials science (Schlosser et al., 2005).

Glycosyl Triflate Formation

Crich and Smith explored the use of trifluoromethanesulfonic anhydride in conjunction with 1-benzenesulfinyl piperidine for the conversion of thioglycosides to glycosyl triflates, a process relevant to the synthesis of complex carbohydrates. This study highlights the role of trifluoromethyl groups in facilitating chemical transformations, suggesting potential applications of 1-(2-Chloropyridin-4-yl)-2,2,2-trifluoroethane-1,1-diol in synthetic organic chemistry (Crich & Smith, 2001).

Mécanisme D'action

Target of Action

The primary target of 1-(2-Chloropyridin-4-yl)-2,2,2-trifluoroethane-1,1-diol is LOXL2 (Lysyl Oxidase Like 2) . LOXL2 is an enzyme that plays a crucial role in the crosslinking of collagens and elastin in the extracellular matrix .

Mode of Action

The compound acts as a selective inhibitor of LOXL2 . It binds to the active site of the enzyme, preventing it from catalyzing the oxidative deamination of lysine residues in collagen and elastin . This inhibition disrupts the normal function of the extracellular matrix, which can have various downstream effects .

Biochemical Pathways

By inhibiting LOXL2, the compound affects the extracellular matrix remodeling pathway . This can lead to changes in cell adhesion, migration, and signaling, which are critical processes in tissue development, homeostasis, and disease .

Pharmacokinetics

It has been shown to have a high selectivity for loxl2 over other amine oxidases (mao-a, mao-b, and ssao) . Its IC50 value is 1.45 μM in human whole blood LOXL2 assay, and 126 nM in the absence of blood proteins . This suggests that the compound may have good bioavailability.

Result of Action

The inhibition of LOXL2 by 1-(2-Chloropyridin-4-yl)-2,2,2-trifluoroethane-1,1-diol can have various molecular and cellular effects. For example, it can disrupt the structure and function of the extracellular matrix, affecting cell adhesion, migration, and signaling . This can potentially influence various biological processes and disease states, including cancer progression .

Action Environment

The action of 1-(2-Chloropyridin-4-yl)-2,2,2-trifluoroethane-1,1-diol can be influenced by various environmental factors. For example, the presence of blood proteins can affect its binding to LOXL2 and thus its inhibitory activity

Propriétés

IUPAC Name |

1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethane-1,1-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO2/c8-5-3-4(1-2-12-5)6(13,14)7(9,10)11/h1-3,13-14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXXEAMETPFJBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(C(F)(F)F)(O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloropyridin-4-yl)-2,2,2-trifluoroethane-1,1-diol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(sec-butylthio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2937117.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B2937121.png)

![6-Methyl-8-(2-pyrrolidin-1-ylpyrimidin-4-yl)-2,6-diazaspiro[3.4]octane;trihydrochloride](/img/structure/B2937122.png)

![6-Acetyl-7-methyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2937126.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylsulfonyl)benzamide](/img/structure/B2937129.png)